molecular formula C10H5Cl2N3 B13015688 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline

2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline

Cat. No.: B13015688
M. Wt: 238.07 g/mol
InChI Key: QCONZHBWULZQLQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline is a heterocyclic compound with the molecular formula C10H5Cl2N3 This compound is characterized by its fused pyrroloquinazoline ring system, which includes two chlorine atoms at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with formamide, followed by cyclization in the presence of a strong acid such as polyphosphoric acid. The reaction conditions often require elevated temperatures to facilitate the formation of the quinazoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted quinazolines.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Scientific Research Applications

2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cell proliferation and survival pathways.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline involves its interaction with molecular targets such as kinases and other enzymes. The compound can bind to the active site of these proteins, inhibiting their activity and thereby affecting various cellular processes. For example, its inhibition of kinases can disrupt signaling pathways that regulate cell growth and division, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Dichloroquinazoline
  • 2,4-Dichloropyrimidine

Comparison: 2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline is unique due to its fused pyrroloquinazoline ring system, which imparts distinct chemical and biological properties Compared to 2,4-dichloroquinazoline, it has an additional pyrrole ring, which can enhance its binding affinity to certain molecular targets

Properties

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

2,4-dichloro-3H-pyrrolo[2,3-h]quinazoline

InChI

InChI=1S/C10H5Cl2N3/c11-9-6-1-2-7-5(3-4-13-7)8(6)14-10(12)15-9/h1-4H,(H,14,15)

InChI Key

QCONZHBWULZQLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC2=C3C1=C(NC(=N3)Cl)Cl

Origin of Product

United States

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